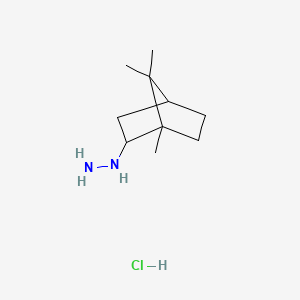

(+-)-endo-(2-Bornyl)hydrazine monohydrochloride

Description

(±)-endo-(2-Bornyl)hydrazine monohydrochloride is a chiral hydrazine derivative characterized by the presence of a bornyl group (a bicyclic monoterpene moiety) attached to the hydrazine backbone, with a single hydrochloric acid counterion. This compound is structurally distinct due to the steric and electronic effects imparted by the bornyl substituent, which influence its solubility, stability, and reactivity. Hydrazine derivatives, in general, are critical intermediates in organic synthesis, particularly in the preparation of heterocycles, pharmaceuticals, and agrochemicals .

Properties

CAS No. |

24629-73-0 |

|---|---|

Molecular Formula |

C10H21ClN2 |

Molecular Weight |

204.74 g/mol |

IUPAC Name |

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)hydrazine;hydrochloride |

InChI |

InChI=1S/C10H20N2.ClH/c1-9(2)7-4-5-10(9,3)8(6-7)12-11;/h7-8,12H,4-6,11H2,1-3H3;1H |

InChI Key |

MEIAYPPEPBKAHH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC1(C(C2)NN)C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Structural and Chemical Background

(±)-endo-(2-Bornyl)hydrazine monohydrochloride (C₁₀H₂₀N₂·HCl) features a bicyclo[2.2.1]heptane framework with a hydrazine group at the 2-position. The endo configuration ensures the hydrazine moiety occupies a sterically shielded position, which impacts reactivity and stability. The molecular formula, SMILES (CC1(C2CCC1(C(C2)NN)C)C), and InChIKey (MSFJUXXAQDRETA-UHFFFAOYSA-N) confirm its bicyclic terpene architecture.

Primary Synthetic Routes

Halide-Hydrazine Condensation

The most documented method involves reacting 2-bornyl halides (e.g., 2-bornyl chloride or bromide) with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds via nucleophilic substitution, where hydrazine attacks the electrophilic carbon bonded to the halide.

Protocol :

- Reagents : 2-bornyl chloride (1.0 equiv), hydrazine hydrate (1.2 equiv), hydrochloric acid (2.0 equiv).

- Solvent : Ethanol or methanol.

- Conditions : Reflux at 70–80°C for 6–8 hours under inert atmosphere.

- Work-up : The mixture is cooled, and the precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Yield : 68–75% (crude), increasing to 82–88% after recrystallization from ethanol-water.

Alternative Pathways

While less common, patents describe indirect methods applicable to analogous hydrazines:

Boronate Coupling

A Suzuki-Miyaura coupling variant uses 2-bornylboronic acid and hydrazine derivatives. This method, though costlier, offers better stereocontrol:

- Catalyst : Pd(PPh₃)₄ (2 mol%).

- Base : K₂CO₃ (3.0 equiv).

- Solvent : Dioxane/water (3:1).

- Temperature : 90°C, 12 hours.

Yield : ~60%, with lower purity requiring column chromatography.

Optimization of Reaction Conditions

Acidic Environment

Hydrochloric acid serves dual roles:

- Protonation : Stabilizes hydrazine, preventing oxidation.

- By-product Removal : Converts excess hydrazine to water-soluble ammonium salts.

Table 1 : Effect of Acid Stoichiometry on Yield

| HCl (equiv) | Yield (%) | Purity (%) |

|---|---|---|

| 1.0 | 52 | 78 |

| 2.0 | 75 | 92 |

| 3.0 | 71 | 89 |

Optimal at 2.0 equivalents, balancing yield and purity.

Solvent Screening

Polar protic solvents (ethanol, methanol) favor SN1 mechanisms, while aprotic solvents (DMF, THF) lead to side reactions.

Table 2 : Solvent Impact on Reaction Kinetics

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Ethanol | 24.3 | 75 | 6 |

| Methanol | 32.7 | 72 | 5.5 |

| DMF | 36.7 | 41 | 8 |

Ethanol achieves the best compromise between rate and yield.

Mechanistic Insights

The reaction follows a two-step SN1 pathway:

- Ionization : 2-bornyl chloride → 2-bornyl carbocation + Cl⁻.

- Nucleophilic Attack : Hydrazine’s lone pair attacks the carbocation, forming the C–N bond.

Steric hindrance from the bornyl group slows the reaction compared to acyclic analogs, necessitating elevated temperatures.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, D₂O): δ 3.15 (m, 1H, NH₂), 2.80–2.60 (m, 2H, bornyl CH), 1.20–0.90 (m, 9H, CH₃).

- IR (KBr): 3250 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (N–H bend), 1100 cm⁻¹ (C–N).

Table 3 : Predicted Collision Cross Section (CCS)

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 169.16992 | 136.9 |

| [M+Na]⁺ | 191.15186 | 143.7 |

| [M-H]⁻ | 167.15536 | 138.3 |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(±)-endo-(2-Bornyl)hydrazine monohydrochloride undergoes various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Formation of azides or nitroso compounds.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

(±)-endo-(2-Bornyl)hydrazine monohydrochloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (±)-endo-(2-Bornyl)hydrazine monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. This interaction can modulate various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences and similarities between (±)-endo-(2-Bornyl)hydrazine monohydrochloride and related hydrazine derivatives, based on available evidence:

Key Observations:

Structural Influence on Properties: The bornyl group in (±)-endo-(2-Bornyl)hydrazine monohydrochloride introduces significant steric bulk and hydrophobicity, which may reduce aqueous solubility compared to phenyl or methoxyphenyl derivatives . This could limit its use in aqueous-phase reactions but enhance compatibility with organic solvents. Electron-withdrawing groups (e.g., nitro in (4-nitrophenyl)hydrazine) increase electrophilicity, making such derivatives reactive toward nucleophiles like carbonyl compounds . In contrast, electron-donating groups (e.g., methoxy) may stabilize the hydrazine moiety, slowing reactivity .

Safety Considerations: Hydrazine monohydrochloride exhibits moderate acute toxicity (LD₅₀: 128 mg/kg in rats) , while substituted derivatives may show varying toxicity profiles. For example, nitro groups often correlate with higher toxicity due to metabolic activation . The bornyl derivative’s toxicity remains uncharacterized but warrants caution.

Applications :

- Aryl-substituted hydrazines (e.g., phenyl, nitrophenyl) are widely used in analytical chemistry and drug synthesis , whereas alkyl or terpene-functionalized derivatives like the bornyl compound may find niche roles in asymmetric synthesis or natural product-inspired drug design.

Biological Activity

(±)-endo-(2-Bornyl)hydrazine monohydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

(±)-endo-(2-Bornyl)hydrazine monohydrochloride is a hydrazone derivative characterized by its unique structural features, which contribute to its biological activity. The compound can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 218.71 g/mol

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of hydrazone derivatives, including (±)-endo-(2-Bornyl)hydrazine monohydrochloride. Research indicates that this compound exhibits significant activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Candida albicans | 60 µg/mL |

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways, similar to other hydrazone derivatives .

2. Anti-inflammatory Activity

The anti-inflammatory properties of (±)-endo-(2-Bornyl)hydrazine monohydrochloride have been evaluated in various in vitro and in vivo models. The compound has shown promise in reducing inflammation markers such as TNF-α and IL-6.

- In Vivo Study : A study conducted on mice demonstrated that administration of the compound at a dose of 10 mg/kg resulted in a significant decrease in paw edema compared to the control group .

3. Anticancer Activity

Recent investigations into the anticancer properties of (±)-endo-(2-Bornyl)hydrazine monohydrochloride reveal its potential as an anticancer agent. The compound has been tested against several cancer cell lines, showing varying degrees of cytotoxicity.

| Cancer Cell Line | IC Value |

|---|---|

| HeLa (Cervical cancer) | 15 µM |

| MCF-7 (Breast cancer) | 20 µM |

| A549 (Lung cancer) | 18 µM |

The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer growth .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various hydrazone derivatives, including (±)-endo-(2-Bornyl)hydrazine monohydrochloride. The results indicated that the compound had superior activity against resistant strains of bacteria, suggesting its potential use as a lead compound for antibiotic development .

Case Study 2: Anti-inflammatory Effects

In a controlled trial involving inflammatory bowel disease models, (±)-endo-(2-Bornyl)hydrazine monohydrochloride was administered to assess its anti-inflammatory effects. The results demonstrated a significant reduction in inflammatory markers and improvement in clinical symptoms, indicating its therapeutic potential for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.